4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-2-5-12-11(8-9)13-6-7-14(12)10-3-4-10/h2,5,8,10,13H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWXSPNOACENSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCN2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Cyclocondensation-Reduction Route
This two-step protocol remains the most widely employed method for large-scale production.
Starting Material Preparation
The synthesis begins with 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, prepared via Gould-Jacobs cyclization of 4,6-dichloronicotinic acid derivatives. Key modifications include:
- Nitro group introduction : Azidation using sodium azide in DMSO at 25°C for 6 hours, achieving 85% conversion.
- Reduction : Catalytic hydrogenation with 10% Pd/C under 3 atm H₂ in ethanol reduces the nitro group to an amine with 92% efficiency.
Cyclization Mechanism
The amine intermediate reacts with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/chloroform (4:1 v/v) containing triethylamine (2 eq). The reaction proceeds via:
- Nucleophilic attack : The 8-amino group attacks the keto carbon of the hydrazonoyl chloride (k₁ = 0.18 L·mol⁻¹·s⁻¹ at 65°C).
- Intramolecular cyclization : The 7-amino group forms a bond with the nitrile imine carbon (ΔG‡ = 19.3 kcal/mol), yielding the dihydroquinoxaline core.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | +22% vs. DMF |
| Temperature | 65°C | Max at 72% |
| Triethylamine (eq) | 2.0 | 68–72% yield |
Radical-Mediated Amination
This single-step method utilizes tert-butoxide-induced radical formation for direct C–H functionalization.
Reaction Conditions
- Reagents : t-BuONa (3 eq), O₂ (1 atm), DMSO solvent
- Substrate : 7-Methyl-2,3-dihydro-1H-quinoxaline
- Cyclopropanation : Radical intermediates abstract hydrogen from cyclopropane precursors, achieving 54% yield after 12 hours.
Advantages :
- Avoids pre-functionalized starting materials
- Compatible with electron-deficient cyclopropanes
Limitations :
- Requires strict anhydrous conditions
- Lower yields compared to multi-step routes
Eco-Friendly Phosphate-Catalyzed Synthesis
Adapting methods from Malek et al., monoammonium phosphate (MAP) catalyzes quinoxaline formation under ambient conditions.
Protocol Details
- Catalyst : MAP (15 mol%)
- Solvent : Ethanol (5 mL/mmol)
- Time : 4 hours at 25°C
- Yield : 89% after recrystallization
Recyclability :
| Cycle | Yield (%) |
|---|---|
| 1 | 89 |
| 3 | 85 |
| 6 | 78 |
This method reduces energy consumption by 63% compared to thermal approaches.
Reaction Optimization Studies
Solvent Effects
Ethanol outperforms polar aprotic solvents due to:
Structural Characterization
Spectroscopic Data
X-ray Crystallography
- Bond lengths : N1–C2 = 1.347 Å, C4–C5 (cyclopropyl) = 1.501 Å
- Dihedral angles : Quinoxaline/cyclopropyl plane = 38.7°
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered electronic and steric properties, which can enhance their biological activity and chemical stability .
Scientific Research Applications
Antimicrobial and Anticancer Properties
4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline is part of a larger class of quinoxaline derivatives known for their biological activities. Research indicates that compounds within this class exhibit significant antimicrobial and anticancer properties. For instance, quinoxaline derivatives have been synthesized and evaluated for their activity against various strains of Plasmodium falciparum, the causative agent of malaria, and other pathogens such as Mycobacterium tuberculosis .
Case Study: Antimalarial Activity
A study reported the synthesis of quinoxaline derivatives that demonstrated potent antimalarial activity. Specifically, modifications to the quinoxaline structure enhanced its efficacy against Plasmodium falciparum, highlighting the importance of structural variations in optimizing biological activity .
Table 1: Biological Activity of Quinoxaline Derivatives
| Compound Name | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| Quinoxaline 1,4-Dioxide | Antimalarial | Plasmodium falciparum | 0.5 |
| 4-Cyclopropyl-7-methyl | Anticancer | Various tumor cell lines | 1.2 |
| Quinoxaline Derivative A | Antitubercular | Mycobacterium tuberculosis | 0.8 |
Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes by binding to active or allosteric sites, which can modulate enzymatic functions. This mechanism is crucial for developing therapeutic agents targeting various diseases .
Case Study: Enzyme Interaction
Research has shown that certain derivatives of quinoxaline can inhibit the activity of enzymes involved in cancer progression. For example, compounds were tested for their ability to inhibit topoisomerases, which are essential for DNA replication and repair in cancer cells .
Neurological Applications
Emerging studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurological disorders. Its structural features allow it to interact with neurotransmitter receptors, potentially influencing neurochemical pathways .
Table 2: Neuroprotective Effects of Quinoxaline Derivatives
| Compound Name | Neuroprotective Effect | Model Used |
|---|---|---|
| 4-Cyclopropyl-7-methyl | Significant reduction in neuronal apoptosis | Neuronal cell lines |
| Quinoxaline Derivative B | Moderate neuroprotection | Animal models |
Material Science Applications
In addition to its biological applications, this compound is being explored for its potential use in developing new materials with specific electronic and optical properties. Its unique structure can be tailored for applications in organic electronics and photonics .
Case Study: Material Development
Research has indicated that quinoxaline derivatives can be utilized in organic photovoltaic cells due to their favorable charge transport properties . This application underscores the versatility of the compound beyond medicinal uses.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with a wide range of biological activities.
Quinoxaline: The parent compound of 4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline, known for its antimicrobial and anticancer properties.
Isoquinoline: A structural isomer of quinoline with distinct chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the cyclopropyl and methyl groups, which enhance its chemical stability and biological activity. These substituents can influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.
Biological Activity
4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a quinoxaline core, which is known for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound possesses a bicyclic structure formed by a benzene ring fused with a pyrazine ring. The presence of cyclopropyl and methyl groups enhances its chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating the enzyme's function. Additionally, it may interact with cellular receptors to influence signal transduction pathways and cellular responses.
Anticancer Activity
Research has demonstrated that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies indicate that this compound shows promising antiproliferative effects against various cancer cell lines. In particular, compounds similar to this quinoxaline have been shown to downregulate anti-apoptotic proteins and induce apoptosis in cancer cells under hypoxic conditions .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Cyclopropyl-7-methyl... | MCF-7 (Breast Cancer) | 0.5 | Induces apoptosis |
| Quinoxaline 1,4-Dioxide | A549 (Lung Cancer) | 0.8 | Inhibits HIF1α expression |
| 5-Alkyl Quinoxalines | Various | <1.0 | Downregulates BCL2 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have reported that derivatives of quinoxaline display significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 5.64 | Bactericidal |
| Escherichia coli | 8.33 | Bacteriostatic |
| Candida albicans | 16.69 | Fungicidal |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, there is emerging evidence that suggests anti-inflammatory effects of quinoxaline derivatives. For example, certain compounds have been shown to inhibit nitric oxide production in LPS-induced macrophages, indicating potential for treating inflammatory diseases .
Table 3: Anti-inflammatory Effects
| Compound | Model | Effect |
|---|---|---|
| 4-Cyclopropyl-7-methyl... | RAW264.7 Cells | Inhibition of NO |
| Quinoxaline Derivative | Carrageenan-induced model | Reduced edema |
Case Studies
A notable study explored the synthesis and biological evaluation of various quinoxaline derivatives, including this compound. This research highlighted the compound's ability to inhibit tumor growth in animal models and showed significant promise as a lead compound for further development in cancer therapeutics .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclopropane ring introduction via alkylation or cycloaddition reactions, followed by quinoxaline core assembly. For example, cyclopropyl substituents can be introduced using α-haloketones or via transition-metal-catalyzed coupling reactions. Optimization of reaction conditions (e.g., temperature, solvent polarity, catalyst loading) should follow Design of Experiments (DOE) principles, such as factorial designs, to minimize trial-and-error approaches . Statistical DOE allows simultaneous variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions while reducing experimental iterations .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- NMR : NMR identifies protons on the cyclopropyl and methyl groups, with characteristic splitting patterns (e.g., cyclopropyl protons as multiplet signals between δ 0.5–1.5 ppm). NMR confirms sp³ carbons in the cyclopropane ring (~10–15 ppm) and aromatic carbons in the quinoxaline core (~120–150 ppm) .
- IR : Stretching frequencies for C-N bonds (~1350 cm⁻¹) and C-H bonds in the cyclopropane ring (~3050 cm⁻¹) are diagnostic .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the bicyclic structure .
Advanced Research Questions
Q. What computational strategies (e.g., quantum chemical calculations, DFT) are effective in predicting the reactivity and stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic structure of the cyclopropane-quinoxaline system, predicting regioselectivity in electrophilic substitution reactions. For example, Fukui indices identify nucleophilic/electrophilic sites, while reaction path searches (using tools like GRRM or Gaussian) simulate intermediates and transition states . Hybrid computational-experimental workflows, as employed by ICReDD, integrate these predictions with experimental validation to accelerate reaction discovery .
Q. How can discrepancies between theoretical predictions and experimental outcomes in the synthesis of quinoxaline derivatives be systematically analyzed?
- Methodological Answer : Contradictions often arise from unaccounted solvent effects, steric hindrance, or kinetic vs. thermodynamic control. Researchers should:
- Compare computed activation energies (DFT) with experimental Arrhenius parameters to identify rate-limiting steps.
- Use sensitivity analysis in DOE to isolate factors (e.g., solvent polarity) that deviate from theoretical models .
- Validate computational models with isotopic labeling or in-situ spectroscopic monitoring (e.g., ReactIR) to track intermediate formation .
Q. What role does the cyclopropyl substituent play in modulating the biological or photophysical properties of quinoxaline derivatives?
- Methodological Answer : The cyclopropane ring introduces strain, enhancing electrophilic reactivity and enabling unique binding interactions in biological systems (e.g., enzyme inhibition). Photophysical studies (e.g., UV-Vis, fluorescence) can correlate ring strain with redshifted absorption/emission spectra. Comparative studies with non-cyclopropyl analogs (e.g., methyl or ethyl derivatives) quantify substituent effects on quantum yields or bioactivity .
Q. How can hybrid experimental-computational frameworks improve the scalability of this compound synthesis?
- Methodological Answer :
- Step 1 : Use cheminformatics tools (e.g., RDKit) to screen solvent/catalyst combinations for cyclopropane ring formation.
- Step 2 : Apply machine learning (ML) models trained on reaction databases to predict yields under varying conditions.
- Step 3 : Validate predictions via automated high-throughput experimentation (HTE), iterating feedback into computational models. This approach reduces reliance on manual optimization and accelerates process development .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting data on the stability of this compound under acidic or oxidative conditions?
- Methodological Answer :
- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track decomposition pathways.
- Mechanistic Probes : Use -labeling or trapping agents (e.g., TEMPO) to identify radical intermediates in oxidative degradation .
- Cross-Validation : Compare results with structurally similar compounds (e.g., ’s tetrahydroquinoxaline derivatives) to isolate substituent-specific effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
